Cas no 5085-72-3 (Friedelanol)

Friedelanol 化学的及び物理的性質
名前と識別子
-
- 24,25,26-Trinoroleanan-3-ol,5,9,13-trimethyl-, (3a,4b,5b,8a,9b,10a,13a,14b)-
- Friedelanol
- EPIFRIEDELANOL
- Friedelan-3.α.-ol
- Friedelan-3α-ol
- Friedelan-3α-olneat
- D:A-Friedooleanan-3α-ol
- Friedelan-3-ol
- Friedelinol
- AKOS040744456
- epi-Friedelinol
- D:A-Friedooleanan-3alpha-ol
- CHEMBL229563
- (3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
- 3Alpha-Hydroxyfriedelane
- Fridelinol
- D:A-Friedooleanan-3-ol, (3alpha)-
- NSC 407041
- 5085-72-3
- D:A-Friedooleanan-3-ol, (3)-; D:A-Friedooleanan-3-ol
- Friedelan-3alpha-ol
- FS-9938
- 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydro-3-picenol #
- Friedelan-3.alpha.-ol
- D:A-Friedooleanan-3-ol, (3.alpha.)-
- D:A-Friedooleanan-3.alpha.-ol
- 4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
- NSC-407041
- XCDQFROEGGNAER-UHFFFAOYSA-N
- NSC407041
- [ "" ]
- D:A-Friedooleanan-3-ol, (3alpha)-(9CI)
- (3R,4R,4AS,6AS,6BR,8AR,12AR,12BS,14AS,14BS)-4,4A,6B,8A,11,11,12B,14A-OCTAMETHYL-HEXADECAHYDROPICEN-3-OL
- epifriedelanol. 3beta-friedelinol
- 3beta-Friedelinol
- b-Friedelinol
- D:A-Friedooleanan-3alpha-ol (8CI)
- Friedelinol, (3beta)-isomer
- beta-Friedelinol
-
- インチ: InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1
- InChIKey: XCDQFROEGGNAER-VYFOYESCSA-N
- ほほえんだ: C[C@@]12[C@](CC[C@@]3([C@@]2(CC[C@]4([C@]3(CC[C@H]([C@@H]4C)O)[H])C)[H])C)(C)[C@]5([C@](CCC(C)(C5)C)(CC1)C)[H]
計算された属性
- せいみつぶんしりょう: 428.40206
- どういたいしつりょう: 428.402
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 31
- 回転可能化学結合数: 0
- 複雑さ: 741
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.1
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 0.966
- ふってん: 478.3 ℃ at 760 mmHg
- フラッシュポイント: 199.6 ℃
- 屈折率: 1.508
- PSA: 20.23
- LogP: 8.24880
- じょうきあつ: 0.0±2.7 mmHg at 25°C
Friedelanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Friedelanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T19880-5 mg |
Friedelinol |
5085-72-3 | 98% | 5mg |
¥ 1,570 | 2023-07-11 | |
A2B Chem LLC | AG19894-5mg |
Friedelanol |
5085-72-3 | 99.0% | 5mg |
$285.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F17790-5mg |
Friedelan-3.α.-ol |
5085-72-3 | ,HPLC≥95% | 5mg |
¥2400.0 | 2023-09-07 | |
TargetMol Chemicals | T19880-5mg |
Friedelinol |
5085-72-3 | 5mg |
¥ 1570 | 2024-07-20 | ||
TargetMol Chemicals | T19880-1 mL * 10 mM (in DMSO) |
Friedelinol |
5085-72-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1670 | 2023-09-15 |
Friedelanol 関連文献
-
1. 469. Triterpenoids. Part LII. The constitution and stereochemistry of friedelin and cerinGeorge Brownlie,F. S. Spring,Robert Stevenson,W. S. Strachan J. Chem. Soc. 1956 2419
-
Ananda da Silva Antonio,Larissa Silveira Moreira Wiedemann,Valdir Florêncio Veiga-Junior RSC Adv. 2020 10 23379
-
3. The structure of the triterpene simiarenol (a E:B-friedo-hop-5-ene) from the Hong Kong species of Rhododendron simiarumR. T. Aplin,H. R. Arthur,W. H. Hui J. Chem. Soc. C 1966 1251
-
4. X-Ray crystal structure of a derivative of salaspermic acidDonald Rogers,Kwamena A. Woode,Narayanan Viswanathan,Balawant S. Joshi J. Chem. Soc. Chem. Commun. 1980 1049
-
5. 28,29-Dihydroxyfriedelan-3-one, a friedelane with two oxygenated methyl groups, from Elaeodendron balae(Celastraceae)Gamini Weeratunga,Vijaya Kumar,M. Uvais S. Sultanbawa,Sinnathamby Balasubramaniam J. Chem. Soc. Perkin Trans. 1 1982 2457
-
6. Revised structures of the triterpenes Q, T, and U from Salacia prinoides DC; X-ray crystal structure of triterpene TDonald Rogers,Frederick L. Phillips,Balawant S. Joshi,Narayanan Viswanathan J. Chem. Soc. Chem. Commun. 1980 1048
-
7. 295. The occurrence of triterpenes in the aquifoliaceae and ericaceae of Hong KongH. R. Arthur,C. M. Lee,C. N. Ma J. Chem. Soc. 1956 1461
-
8. 279. Triterpenoids. Part XLVIII. Olean-13(18)-ene : isomerisation of olean-12-ene and related hydrocarbons with mineral acidGeorge Brownlie,M. B. E. Fayez,F. S. Spring,Robert Stevenson,W. S. Strachan J. Chem. Soc. 1956 1377
Friedelanolに関する追加情報
Professional Introduction to Friedelanol (CAS No. 5085-72-3)
Friedelanol, a naturally occurring terpenoid compound with the chemical formula C₁₅H₂₄O, is identified by its unique CAS number 5085-72-3. This compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications. Derived from various plant sources, Friedelanol exhibits a complex molecular structure that contributes to its remarkable pharmacological properties.
The structure of Friedelanol features a bicyclic framework, consisting of a cyclopentane ring fused with a cyclohexene ring, which is a common motif in many bioactive natural products. This structural configuration imparts unique chemical and biological characteristics to the molecule. Recent studies have highlighted the compound's ability to interact with multiple biological targets, making it a promising candidate for further investigation in drug discovery.
One of the most intriguing aspects of Friedelanol is its pharmacological profile. Research has demonstrated that this compound possesses potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress. In particular, studies have shown that Friedelanol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in the inflammatory response.
In addition to its anti-inflammatory properties, Friedelanol has also been found to exhibit neuroprotective effects. Preclinical studies have suggested that this compound may help protect against neurodegenerative diseases by mitigating oxidative damage and reducing inflammation in neural tissues. The potential role of Friedelanol in conditions such as Alzheimer's disease and Parkinson's disease is an area of active research, with preliminary findings being highly encouraging.
The bioavailability and metabolic stability of Friedelanol are critical factors that influence its therapeutic potential. Research has indicated that this compound can be effectively absorbed and metabolized in vivo, suggesting its feasibility for clinical applications. Furthermore, studies have explored synthetic modifications to enhance the bioavailability and target specificity of Friedelanol derivatives, paving the way for more efficient drug formulations.
Recent advancements in computational chemistry have also contributed to the understanding of Friedelanol's mechanism of action. Molecular docking studies have identified specific interactions between Friedelanol and target proteins, providing insights into how this compound exerts its biological effects. These computational approaches are complementing experimental research, enabling a more comprehensive evaluation of Friedelanol's pharmacological properties.
The synthesis and isolation of natural products like Friedelanol remain a challenge due to their complex structures and limited availability in plant sources. However, advancements in synthetic organic chemistry have made it possible to produce analogs of Friedelanol with enhanced biological activity. These synthetic strategies are not only expanding the chemical diversity of this class of compounds but also providing valuable tools for mechanistic studies.
Future research directions for Friedelanol include exploring its potential in combination therapies and investigating long-term safety profiles. The compound's multifaceted pharmacological properties make it an attractive candidate for developing novel treatments for various diseases. As our understanding of natural products continues to grow, compounds like Friedelanol are expected to play an increasingly important role in pharmaceutical innovation.
5085-72-3 (Friedelanol) 関連製品
- 932-01-4(4,4-dimethylcyclohexan-1-ol)
- 2216-51-5(L(-)-Menthol)
- 1490-04-6(Menthol)
- 464-45-9([(1S)-endo]-(-)-Borneol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 700-57-2(2-Adamantanol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 98-52-2(4-tert-butylcyclohexan-1-ol)
- 464-43-7((+)-Borneol)
- 124-76-5(Isoborneol)
